(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an acrylamide group, a dimethoxyphenyl group, and a tetrahydrobenzo[b]thiophene group. The presence of these groups suggests that this compound could have interesting chemical properties and could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[b]thiophene group, for example, is a bicyclic structure with a sulfur atom in one of the rings .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The acrylamide group could undergo polymerization, and the double bond in this group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the acrylamide group could make the compound polar and potentially soluble in water .Scientific Research Applications
Antioxidant Potential
This compound has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases including cancer and neurodegenerative disorders. The presence of the dimethoxyphenyl group may contribute to its ability to neutralize free radicals .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the one has been demonstrated in research. Such compounds can inhibit the production of pro-inflammatory cytokines, offering therapeutic prospects for treating chronic inflammation-related conditions .
Antimicrobial Effects
Research has indicated that derivatives of this compound exhibit antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria, a growing concern in public health .
ADMET Profile Prediction
The compound’s structure allows for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile predictions. This is essential in the early stages of drug development to assess the pharmacokinetics and potential toxicity of new therapeutic agents .
Organometallic Chemistry
Due to its structural features, this compound could be used in the synthesis of organometallic compounds. These are important in catalysis and materials science for creating polymers, coatings, and electronic devices .
Conducting Polymer Synthesis
The thiophene moiety in the compound suggests its use in the synthesis of conducting polymers . These polymers have applications in bio-functional devices, sensors, and as components in solar cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-5-15-7-10-17-20(14-15)31-23(22(17)24(27)30-6-2)25-21(26)12-9-16-8-11-18(28-3)19(13-16)29-4/h8-9,11-13,15H,5-7,10,14H2,1-4H3,(H,25,26)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYXLKTUCQNTB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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